molecular formula C8H4BrFN2O B12839650 7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12839650
M. Wt: 243.03 g/mol
InChI Key: PVCYGWPWKBPOBI-UHFFFAOYSA-N
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Description

7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one. This process can be carried out under mild reaction conditions and can be executed on a gram scale. The reaction typically involves the use of iodine as a catalyst and proceeds through a radical mechanistic pathway .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and various halogenating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
  • 4H-pyrido[1,2-a]pyrimidin-4-one derivatives

Uniqueness

7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

Molecular Formula

C8H4BrFN2O

Molecular Weight

243.03 g/mol

IUPAC Name

7-bromo-8-fluoropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H4BrFN2O/c9-5-4-12-7(3-6(5)10)11-2-1-8(12)13/h1-4H

InChI Key

PVCYGWPWKBPOBI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C(=CN2C1=O)Br)F

Origin of Product

United States

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